molecular formula C21H22N4O4 B2444408 methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate CAS No. 880811-33-6

methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate

Cat. No.: B2444408
CAS No.: 880811-33-6
M. Wt: 394.431
InChI Key: IMQZPZHOEXBAOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate involves multiple steps. One common method includes the acylation of 4-aminobenzoic acid with 6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid, followed by esterification with methanol . The reaction conditions typically require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate is unique due to its specific structure, which combines a benzotriazinyl ring with a hexanoylamino linker and a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-29-21(28)15-10-12-16(13-11-15)22-19(26)9-3-2-6-14-25-20(27)17-7-4-5-8-18(17)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQZPZHOEXBAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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